Methyl 5-oxooxane-3-carboxylate
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Overview
Description
Methyl 5-oxooxane-3-carboxylate: is a white solid compound with the chemical formula C7H10O4 and a molecular weight of 158.15 g/mol . It is soluble in organic solvents such as ethanol and acetone . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-oxooxane-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 5-hydroxyoxane-3-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxooxane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydroxyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl 5-oxooxane-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-oxooxane-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- Methyl 5-oxooxane-2-carboxylate
- Ethyl 5-oxooxane-3-carboxylate
- Methyl 5-hydroxyoxane-3-carboxylate
Comparison: Methyl 5-oxooxane-3-carboxylate is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications. For instance, the presence of the oxo group at the 5-position can influence its chemical behavior and interactions .
Biological Activity
Methyl 5-oxooxane-3-carboxylate (C7H10O4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of related carboxylic acids have shown cytotoxic effects against various cancer cell lines, including leukemia. The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with different concentrations of the compound.
Table 1: Cytotoxicity Data for Related Compounds
Compound | Cell Line | CC50 (µM) | Notes |
---|---|---|---|
Compound A | K562 (Chronic Myeloid) | 13.6 | High cytotoxicity |
Compound B | CCRF-SB (Acute Lymphoblastic) | 112 | Moderate cytotoxicity |
This compound | TBD | TBD | Further studies required |
The exact CC50 values for this compound are not yet determined; however, its structural analogs suggest a potential for similar activity.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. This process may be mediated through the modulation of cell cycle phases, particularly the G1 phase, leading to increased cell death rates in treated cultures. In particular, studies indicate that such compounds can increase the population of cells in the subG1 phase, which corresponds to apoptotic cells.
Case Study: Antiproliferative Effects
A recent case study focused on evaluating the antiproliferative effects of this compound in vitro. The study involved treating K562 and CCRF-SB cell lines with varying concentrations of the compound over a period of 72 hours. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
Table 2: Antiproliferative Effects Over Time
Time (hours) | Concentration (µM) | K562 Viability (%) | CCRF-SB Viability (%) |
---|---|---|---|
24 | 0 | 100 | 100 |
24 | 7 | 75 | 85 |
72 | 7 | 50 | 60 |
These findings suggest that this compound has promising potential as an anticancer agent, warranting further investigation into its pharmacological properties.
Properties
IUPAC Name |
methyl 5-oxooxane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRKSUBTADDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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